(4-乙酰硫代吡嗪-2-基)硼酸

描述

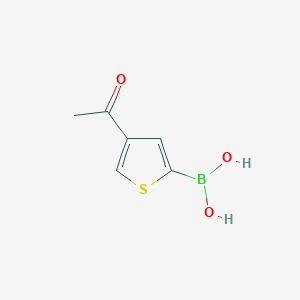

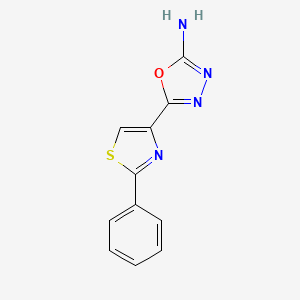

“(4-Acetylthiophen-2-yl)boronic acid” is a boronic acid compound with the molecular formula C6H7BO3S . It has a molecular weight of 170.00 g/mol . The compound is also known by other names such as “4-ACETYLTHIOPHENE-2-BORONIC ACID” and "DTXSID40665915" .

Molecular Structure Analysis

The InChI string of “(4-Acetylthiophen-2-yl)boronic acid” is “InChI=1S/C6H7BO3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3,9-10H,1H3” and its InChIKey is "XKYSXWBDDIMHQE-UHFFFAOYSA-N" . The Canonical SMILES string is "B(C1=CC(=CS1)C(=O)C)(O)O" .Chemical Reactions Analysis

Boronic acids, including “(4-Acetylthiophen-2-yl)boronic acid”, are known to participate in various chemical reactions. They are often used in Suzuki–Miyaura couplings, a type of Pd-catalyzed C─C coupling . Other useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical and Chemical Properties Analysis

“(4-Acetylthiophen-2-yl)boronic acid” has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 170.0208954 g/mol . The Topological Polar Surface Area is 85.8 Ų . It has a Heavy Atom Count of 11 .科学研究应用

药物化学和药物发现

硼酸,包括类似于(4-乙酰硫代吡嗪-2-基)硼酸的结构,由于其独特的性质,如增强药物的效力和改善药代动力学特性,已越来越多地融入药物发现工作中。美国食品药品监督管理局(FDA)和加拿大卫生部已批准了几种硼酸药物,可用于治疗疾病并作为新药开发的潜在候选药物(Plescia & Moitessier, 2020)。此外,硼酸化合物在癌症治疗中显示出潜力,通过修改药物微载体和纳米载体来改善治疗效果(Marfin et al., 2017)。

环境科学

在海水淡化过程中,研究硼酸衍生物以提高去除饮用水中硼的效率,解决硼毒性带来的挑战,确保水质安全(Tu et al., 2010)。这项研究对于开发更有效和可持续的淡化技术至关重要。

材料科学

硼酸化合物在开发防火剂和木材防腐处理方面具有应用,利用硼化合物的双重功能性,增强材料的安全性和耐久性,特别适用于户外木材应用(Marney & Russell, 2008)。

生物活性化合物和抗真菌药物

基于硼酸的化合物表现出显著的生物活性,特别是作为抗真菌药物。它们的作用机制包括抑制蛋白质合成,使其对各种真菌病原体有效(Arvanitis et al., 2020)。这些化合物为治疗真菌感染提供了新途径,对人类健康和农业可能产生影响。

生物传感器

基于硼酸衍生物(如二茂铁硼酸)的电化学生物传感器已开发用于检测糖类、糖化血红蛋白、氟离子等物质(Wang et al., 2014)。这些传感器利用硼酸对二醇和其他功能团的选择性结合,为这些分析物的非酶监测提供了工具。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause Skin Corrosion/irritation and Serious Eye Damage/Eye Irritation. It can also cause Specific target organ toxicity (single exposure), with the target organs being the Respiratory system .

作用机制

Target of Action

Boronic acids, in general, are known to interact with diols and strong lewis bases .

Mode of Action

(4-Acetylthiophen-2-yl)boronic acid, like other boronic acids, is used in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a metal catalyst. The electrophilic group undergoes oxidative addition, where the metal catalyst donates electrons to form a new metal-carbon bond. The nucleophilic group, which is transferred from boron to the metal, undergoes transmetalation .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (4-Acetylthiophen-2-yl)boronic acid participates, is a key biochemical pathway. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The pharmacokinetics of boronic acids, in general, are influenced by their interactions with diols and strong lewis bases .

Result of Action

The result of the action of (4-Acetylthiophen-2-yl)boronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This reaction is crucial in the synthesis of a variety of organic compounds .

Action Environment

The action of (4-Acetylthiophen-2-yl)boronic acid, like other boronic acids, is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environmental conditions.

属性

IUPAC Name |

(4-acetylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYSXWBDDIMHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665915 | |

| Record name | (4-Acetylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689247-77-6 | |

| Record name | (4-Acetylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462752.png)

![4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1462761.png)

![5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1462770.png)

![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1462771.png)